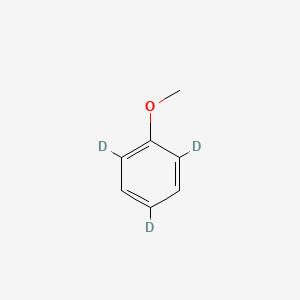
Anisole-2,4,6-d3
Cat. No. B1365360
Key on ui cas rn:
2567-25-1
M. Wt: 111.16 g/mol
InChI Key: RDOXTESZEPMUJZ-UJESMPABSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (441 mg, 0.76 mmol) and Tris(dibenzylideneacetone)dipalladium(0) (279 mg, 0.30 mmol) were added to a round bottom flask which was evacuated and flushed with nitrogen 3 times, anisole (16.600 ml) was added and the mixture evacuated and flushed with nitrogen 3 times and then heated to 50ºC for 10 minutes. Cesium carbonate (6204 mg, 19.04 mmol), methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (1700 mg, 7.62 mmol) and Iodobenzene (1.023 ml, 9.14 mmol) were stirred in anisole (33.2 ml), the flask was evacuated and flushed with nitrogen three times and then heated to 50ºC. The catalyst mixture was transferred into the flask with the reactants (by syringe) and the mixture heated to 100 °C for 18 hours. The reaction mixture was diluted with isohexane (60 ml) and the solid collected by filtration and washed with more isohexane (30 ml). The solid was slurried in DCM / MeOH and adsorbed onto silica then purified by flash silica chromatography eluting with 2% 3.7N NH3 / MeOH in DCM to give methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate (1310 mg, 57.5 %) as a yellow solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.019 mol
Type
reagent
Reaction Step One




Quantity
0.000762 mol
Type
catalyst
Reaction Step Five

Quantity
0.000305 mol
Type
catalyst
Reaction Step Five

Yield
57.47%
Identifiers


|
CUSTOM
|
1
|
reaction index
|
NAME
|
1.3.4 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
|
reaction type
|
Inputs


Step One
|
Name
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Quantity
|
0.019 mol
|
|
Type
|
reagent
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.0332 L
|
|
Type
|
solvent
|
|
Smiles
|
COC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.00762 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=NC2=C1C=C(C(=C2F)N)C(=O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0.00914 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)I
|
Step Five
|
Name
|
|
|
Quantity
|
0.000762 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
|
Name
|
|
|
Quantity
|
0.000305 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C=NC2=C1C=C(C(=C2F)NC3=CC=CC=C3)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 57.47% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
